1-[(2-Chlorophenoxy)acetyl]-1,2,3,4-tetrahydroquinoline
1-[(2-Chlorophenoxy)acetyl]-1,2,3,4-tetrahydroquinoline
Brand Name:
Vulcanchem
CAS No.:
429629-48-1
VCID:
VC0397748
InChI:
InChI=1S/C17H16ClNO2/c18-14-8-2-4-10-16(14)21-12-17(20)19-11-5-7-13-6-1-3-9-15(13)19/h1-4,6,8-10H,5,7,11-12H2
SMILES:
C1CC2=CC=CC=C2N(C1)C(=O)COC3=CC=CC=C3Cl
Molecular Formula:
C17H16ClNO2
Molecular Weight:
301.8g/mol
1-[(2-Chlorophenoxy)acetyl]-1,2,3,4-tetrahydroquinoline
CAS No.: 429629-48-1
Main Products
VCID: VC0397748
Molecular Formula: C17H16ClNO2
Molecular Weight: 301.8g/mol
CAS No. | 429629-48-1 |
---|---|
Product Name | 1-[(2-Chlorophenoxy)acetyl]-1,2,3,4-tetrahydroquinoline |
Molecular Formula | C17H16ClNO2 |
Molecular Weight | 301.8g/mol |
IUPAC Name | 2-(2-chlorophenoxy)-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone |
Standard InChI | InChI=1S/C17H16ClNO2/c18-14-8-2-4-10-16(14)21-12-17(20)19-11-5-7-13-6-1-3-9-15(13)19/h1-4,6,8-10H,5,7,11-12H2 |
Standard InChIKey | KJTDGDIBAWJFFB-UHFFFAOYSA-N |
SMILES | C1CC2=CC=CC=C2N(C1)C(=O)COC3=CC=CC=C3Cl |
Canonical SMILES | C1CC2=CC=CC=C2N(C1)C(=O)COC3=CC=CC=C3Cl |
PubChem Compound | 756535 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume